3-Phenyl-2-oxazolidinone

Description

Contextualization within Heterocyclic Compound Classes

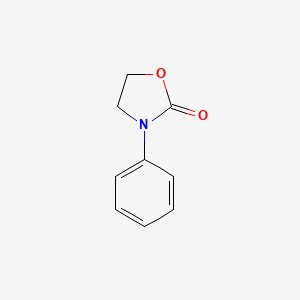

3-Phenyl-2-oxazolidinone is classified as a heterocyclic compound. Specifically, it belongs to the family of oxazolidinones, which are five-membered rings containing both a nitrogen and an oxygen atom. rsc.org The "2-oxo" designation indicates that a carbonyl group is present at the second position of the oxazolidinone ring. nih.gov The "3-phenyl" substituent signifies that a phenyl group is attached to the nitrogen atom of the ring.

Oxazolidinones are a notable class of synthetic antimicrobial agents. scirp.orgnih.gov They are distinguished by their unique chemical structure, which is not found in naturally occurring compounds. nih.gov The core oxazolidinone ring is a versatile scaffold that has been extensively studied. researchgate.net

Academic and Research Significance as a Chemical Scaffold

The oxazolidinone ring system, and by extension this compound, is of considerable interest in academic and research settings. This is largely due to its role as a "chiral auxiliary" in asymmetric synthesis. Chiral auxiliaries are compounds that can be temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, and then subsequently removed. The use of oxazolidinone templates as chiral auxiliaries is well-documented in scientific literature. nih.gov For instance, they have been employed in diastereoselective aldol (B89426) condensations, a fundamental carbon-carbon bond-forming reaction in organic chemistry. orgsyn.org

Beyond its application as a chiral auxiliary, the oxazolidinone scaffold is a key pharmacophore in medicinal chemistry. rsc.org A pharmacophore is the part of a molecule that is responsible for its biological or pharmacological activity. The discovery of the antibacterial properties of oxazolidinone derivatives has spurred extensive research into this class of compounds. researchgate.net Scientists have synthesized numerous analogues by modifying the substituents on the oxazolidinone core to explore and optimize their therapeutic potential. rsc.orgnih.gov

The 3-phenyl group in this compound is a common feature in many biologically active oxazolidinone derivatives. Research has shown that modifications to this phenyl ring can significantly influence the compound's properties. For example, the introduction of various substituents on the phenyl ring has been a strategy to develop new oxazolidinone-based agents. google.com

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 703-56-0 | lookchem.comnih.govbiosynth.com |

| Molecular Formula | C9H9NO2 | lookchem.comnih.govbiosynth.com |

| Molecular Weight | 163.17 g/mol | lookchem.combiosynth.com |

| Melting Point | 119-122 °C | lookchem.combiosynth.com |

| Appearance | White crystalline solid | orgsyn.orggoogle.com |

The structural and functional versatility of this compound underscores its importance as a foundational molecule in both synthetic organic chemistry and the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCGHLIHJJIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220568 | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-56-0 | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 703-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 703-56-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-2-oxazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4K6346AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Phenyl 2 Oxazolidinone and Its Derivatives

Foundational Synthetic Routes

The traditional and most direct methods for constructing the 3-phenyl-2-oxazolidinone core rely on the formation of the carbamate (B1207046) functionality followed by or concurrent with ring closure.

Condensation Reactions of Phenyl Isocyanates with Aminoalcohols

One of the fundamental approaches to this compound involves the direct condensation of phenyl isocyanate with a 2-aminoalcohol, such as 2-aminoethanol. The reaction proceeds through the initial nucleophilic attack of the amino group on the highly electrophilic isocyanate carbon, forming a stable N-phenyl-N'-(2-hydroxyethyl)urea intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, involves the attack of the hydroxyl group onto the carbamate carbonyl, with the elimination of a small molecule (like water or an amine, depending on the exact pathway) to yield the five-membered oxazolidinone ring.

While direct condensation is feasible, related methods often employ activating agents or alternative carbonyl sources to facilitate the cyclization. For instance, amino alcohols can be reacted with carbon dioxide and an activating reagent like p-toluenesulfonyl chloride to form a carbamate in situ, which then cyclizes. rsc.org This highlights the general strategy of forming a carbamate from the amino alcohol, which is the key intermediate on the path to the oxazolidinone ring.

Cyclization of Phenylamine Derivatives

An alternative to direct condensation is the cyclization of pre-functionalized phenylamine derivatives. This strategy allows for the introduction of various substituents and greater control over the reaction. A notable example is the halo-induced cyclization of an unsaturated N-phenyl carbamate.

In this approach, a substrate such as tert-butyl allyl(phenyl)carbamate is treated with a halogenating agent. The electrophilic halogen initiates a cyclization cascade, leading to the formation of a halogenated oxazolidinone derivative. This method provides a route to 5-(halomethyl)-3-phenyl-2-oxazolidinones, which are valuable intermediates for further synthetic transformations.

Another powerful method involves the cyclization of N-Boc-protected β-aminoalcohols derived from phenylamine precursors. The β-aminoalcohol is first converted into a derivative with a good leaving group at the hydroxyl position, such as a mesylate. Subsequent treatment with a base promotes an intramolecular S_N2 reaction, where the carbamate nitrogen acts as the nucleophile, displacing the leaving group and forming the oxazolidinone ring with an inversion of configuration at the carbon bearing the leaving group. researchgate.net

Reactions Involving Epoxides and Isocyanates

The [3+2] cycloaddition reaction between an epoxide and an isocyanate is an atom-economical and widely utilized method for synthesizing 2-oxazolidinones. whiterose.ac.uk The reaction of phenyl isocyanate with a simple epoxide like ethylene (B1197577) oxide or propylene (B89431) oxide provides a direct route to this compound and its derivatives. whiterose.ac.ukrsc.org

This reaction typically requires a catalyst to facilitate the ring-opening of the epoxide. A wide array of catalysts have been investigated, which can be broadly categorized as Lewis acids (e.g., LiCl, MgCl₂, AlCl₃), Lewis bases (e.g., tertiary amines, alkoxides), and Lewis pairs or salts (e.g., tetraalkylammonium halides, phosphonium (B103445) halides). whiterose.ac.uk For example, the reaction between phenylisocyanate and ethylene oxide proceeds in good yield in the presence of tetraethylammonium (B1195904) bromide as a catalyst at elevated temperatures. whiterose.ac.uk

The choice of catalyst and reaction conditions is crucial as it can influence the reaction rate and selectivity. A significant aspect of this reaction is its regioselectivity when using substituted epoxides. The epoxide ring-opening generally occurs preferentially at the less sterically hindered carbon atom. whiterose.ac.uk

| Epoxide | Isocyanate | Catalyst System | Solvent | Temperature (°C) | Yield | Reference |

| Ethylene Oxide | Phenyl Isocyanate | Tetraethylammonium Bromide | Dioxane | 200 | Good | whiterose.ac.uk |

| Propylene Oxide | Phenyl Isocyanate | Tetraethylammonium Bromide | Dioxane | - | - | whiterose.ac.uk |

| Phenyl Glycidyl (B131873) Ether | Phenyl Isocyanate | n-Butoxylithium/1-Butanol | - | ≥160 | High | whiterose.ac.uk |

| Styrene Oxide | Phenyl Isocyanate | Aluminium(heteroscorpionate) complex / TBAB | Toluene | 80 | Excellent | whiterose.ac.uk |

| Various Terminal Epoxides | Various Aryl Isocyanates | [(salcen)CrIII] / PPh₃O | Toluene | 60 | High | rsc.org |

TBAB: Tetrabutylammonium bromide

Advanced and Specialized Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, more sophisticated catalytic systems have been developed.

Catalytic Syntheses: Metal-Mediated and Organocatalytic Transformations

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These include transformations mediated by transition metals and purely organic catalysts.

A powerful and versatile method for the synthesis of 3-aryl-2-oxazolidinones is the palladium-catalyzed N-arylation of 2-oxazolidinone (B127357), a variant of the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov This cross-coupling reaction allows for the formation of the C-N bond between the nitrogen of the oxazolidinone ring and a variety of aryl halides (bromides and chlorides) or triflates. organic-chemistry.orgnih.gov

The success of this transformation is highly dependent on the careful selection of the palladium source, the phosphine (B1218219) ligand, the base, and the solvent. organic-chemistry.orgnih.gov The nature of the electronic substituents on the aryl halide also plays a significant role in the reaction outcome. organic-chemistry.org For instance, electron-withdrawing groups on the aryl bromide often facilitate the reaction.

Initial systems utilized catalyst combinations like palladium(II) acetate (B1210297) (Pd(OAc)₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf). organic-chemistry.org However, for less reactive aryl halides (e.g., electron-neutral or electron-rich), more sophisticated catalyst systems are required. The use of palladium precursors like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) has proven effective for a broader range of substrates. organic-chemistry.org These advanced systems enable the coupling of both electron-rich and electron-poor aryl bromides with 2-oxazolidinone in good to excellent yields. organic-chemistry.org

| Aryl Halide | Pd-Source | Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromobenzonitrile | Pd(OAc)₂ | dppf | NaOtBu | Toluene | 95 | organic-chemistry.org |

| 4-Bromoacetophenone | Pd(OAc)₂ | dppf | NaOtBu | Toluene | 92 | organic-chemistry.org |

| Bromobenzene | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 82 | organic-chemistry.org |

| 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 75 | organic-chemistry.org |

| Various Aryl Chlorides | Pd₂(dba)₃ | Biaryl Phosphines | K₃PO₄ | Toluene | - | researchgate.net |

Stereoselective and Asymmetric Syntheses

Chiral resolution is a classical yet still relevant method for obtaining enantiomerically pure oxazolidinones. nih.govtcichemicals.com This approach involves the separation of a racemic mixture of a chiral intermediate. For instance, an amino-diol, formed from the reaction of an aniline (B41778) with glycidol, can be resolved using a chiral resolving agent like (R)-mandelic acid. nih.gov Following the separation of the diastereomers, cyclization can be effected to yield the desired enantiomerically pure 5-(hydroxymethyl)-3-phenyl-2-oxazolidinone. nih.gov

Modern analytical techniques, such as capillary electrophoresis, are employed for the chiral separation of oxazolidinone analogs, using chiral selectors like anionic cyclodextrins. nih.govresearchgate.net This is crucial for quality control and for studying the stereoselective properties of these compounds. nih.gov

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. The Evans' oxazolidinone auxiliaries, including derivatives of this compound, are renowned for their reliability and the predictability of the stereochemistry in the reactions they mediate. researchgate.net These auxiliaries are widely used in asymmetric synthesis. researchgate.net

One prominent application is in stereoselective aldol (B89426) reactions. wikipedia.org The process typically involves soft enolization using a Lewis acid like dibutylboron triflate and a base such as diisopropylethylamine to form a (Z)-enolate. This enolate then reacts with an aldehyde substrate in a highly diastereoselective manner, establishing two adjacent stereocenters simultaneously. wikipedia.org

Chiral auxiliary-mediated approaches have also been successfully applied to conjugate reduction and asymmetric protonation. For instance, the synthesis of optically active (R)- and (S)-l,l-dioxotetrahydro-2H-thiopyran-3-carboxylic acids has been achieved through this methodology. nih.gov In one example, an (S)-4-benzyl-2-oxazolidinone derivative underwent L-Selectride reduction and protonation to yield the desired product with high stereoselectivity (>96:4). nih.gov The chiral auxiliary can be removed later, for example, through hydrolysis mediated by lithium hydroperoxide (LiOOH), although this can sometimes be complicated by side reactions like the formation of diastereomeric sulfoxides. nih.gov

Furthermore, chiral oxazolidinones have been employed to control stereoselectivity in photo-induced radical addition reactions, achieving enantioselectivity ratios as high as 83:17. researchgate.net They are also effective in directing the stereochemical course of [2+2] photocycloaddition reactions of aryl bis-enones to synthesize enantioenriched, highly substituted bicyclo[3.2.0]heptanes. researchgate.net

A newer class of oxazolidinone chiral auxiliaries incorporates a perfluoroalkyl functional chain. collectionscanada.gc.ca This modification allows for standard solution-phase reaction conditions while enabling rapid purification from crude mixtures using fluorous solid-phase extraction (FSPE). collectionscanada.gc.ca

Enzymatic Biotransformations for Enantioselective Production

Biocatalysis has surfaced as a potent method for the asymmetric synthesis of enantioenriched oxazolidinones. chemrxiv.org This approach often provides a green alternative to traditional chemical methods. researchgate.net

One innovative biocatalytic strategy involves the intramolecular C(sp³)–H amination of carbamate derivatives using engineered myoglobin-based catalysts. chemrxiv.org This method is applicable to a broad range of substrates with high functional group tolerance, yielding enantioenriched oxazolidinones in good yields and with high enantioselectivity. chemrxiv.org For example, various carbamate derivatives with electron-donating and electron-withdrawing groups on the aryl ring have been successfully converted to their corresponding oxazolidinone products with enantiomeric ratios ranging from 86:14 to greater than 99:1. chemrxiv.org The synthetic utility of this method is underscored by its application in the preparative-scale synthesis of key oxazolidinone intermediates for cholesterol-lowering drugs. chemrxiv.org

Halohydrin dehalogenases (HHDHs) have also been investigated as biocatalysts for synthesizing enantiopure 2-oxazolidinones. chemrxiv.org This is achieved through the ring-opening reaction of epoxides with cyanate. chemrxiv.orglivescience.io Engineered HHDH variants have shown high regio- and stereo-selectivity in the synthesis of Evans-type auxiliary reagents from substrates like (R)-styrene oxide, producing 4-phenyl-2-oxazolidinone with excellent enantiopurity (ee >99%). livescience.io

Desymmetrization of meso compounds is another powerful enzymatic strategy. researchgate.netresearchgate.net For instance, the desymmetric hydrolysis of meso carbocyclic 1,3-dicarboxamides catalyzed by whole cells of Rhodococcus erythropolis AJ270 affords 3-carbamoylcyclic carboxylic acid derivatives in high yields (81-95%) and excellent enantiomeric excess (>99.5% ee). researchgate.net These products can then be conveniently transformed into chiral bicyclic oxazolidinone compounds. researchgate.net

The following table summarizes the enantioselective production of various oxazolidinone derivatives using enzymatic biotransformations.

| Substrate | Biocatalyst/Enzyme System | Product | Yield | Enantiomeric/Diastereomeric Ratio | Ref |

| Various carbamate derivatives | Engineered myoglobin-based catalysts | Enantioenriched oxazolidinones | 52-85% | 86:14 to >99:1 e.r. | chemrxiv.org |

| Naphthyl-based carbamate substrate | Engineered myoglobin-based catalysts | Naphthyl-containing oxazolidinone | 85% | >99:1 d.r. and >99:1 e.r. | chemrxiv.org |

| (R)-Styrene oxide | Engineered Halohydrin Dehalogenase | 4-Phenyl-2-oxazolidinone | N/A | >99% ee | livescience.io |

| meso-Carbocyclic 1,3-dicarboxamides | Rhodococcus erythropolis AJ270 | Chiral bicyclic oxazolidinone precursors | 81-95% | >99.5% ee | researchgate.net |

Multi-Component and One-Pot Synthetic Strategies

Multi-component and one-pot reactions offer efficient pathways to synthesize oxazolidinones by combining several reaction steps into a single operation, which can save time, resources, and reduce waste. acs.orgbeilstein-journals.org

A notable one-pot process for producing (S)-4-(phenylmethyl)-2-oxazolidinone involves the sodium borohydride (B1222165) reduction of phenylalanine, followed by cyclization of the intermediate amino alcohol using triphosgene. acs.org This process has been optimized using statistical design of experiments (DoE) and parallel synthesis. acs.org

Three-component reactions involving epoxides, amines, and a source of carbonyl have been developed. researchgate.net For example, rare-earth metal amides can catalyze the reaction of epoxides, amines, and dimethyl carbonate to produce a variety of 3,5-disubstituted oxazolidinones. researchgate.net In one study, 47 different oxazolidinones were synthesized with yields ranging from 13-97%. researchgate.net Another approach uses potassium phosphate (B84403) to catalyze the three-component cycloaddition of amines, epoxides, and carbon dioxide at room temperature. researchgate.net

The reaction of chlorosulfonyl isocyanate (CSI) with epoxides provides a one-pot synthesis of both oxazolidinones and five-membered cyclic carbonates without the need for catalysts or additives. beilstein-journals.org The reaction proceeds under mild conditions, and the best yields are typically obtained in dichloromethane (B109758) (DCM). beilstein-journals.org

The table below provides examples of multi-component and one-pot syntheses of oxazolidinones.

| Reactants | Catalyst/Reagent(s) | Product(s) | Yield | Ref |

| Phenylalanine | Sodium borohydride, Triphosgene | (S)-4-(Phenylmethyl)-2-oxazolidinone | N/A | acs.org |

| Aniline, 2-(Phenoxymethyl)oxirane, Dimethyl carbonate | Rare-earth metal amides | 5-(Phenoxymethyl)-3-phenyloxazolidin-2-one | 73-97% | researchgate.net |

| Amines, Epoxides, Carbon dioxide | Potassium phosphate | 3-Aryl-2-oxazolidinones | High | researchgate.net |

| Epoxides, Chlorosulfonyl isocyanate (CSI) | None | Oxazolidinones and cyclic carbonates | Good | beilstein-journals.org |

Solid-Phase Synthesis for Library Generation

Solid-phase synthesis is a powerful technique for the generation of libraries of compounds, which is particularly useful in drug discovery. acs.orgnih.gov The N-aryloxazolidinone scaffold is a component of many biologically active compounds, making solid-phase methods for generating libraries of these structures highly valuable. acs.org

A four-step procedure for the solid-phase synthesis of arylamino-substituted oxazolidinones has been described. acs.org This method involves the cycloaddition of resin-bound epoxides with isocyanates. The synthesis starts with the alkylation of resin-bound carbamates with glycidyl tosylate, followed by the cycloaddition with isocyanates at an elevated temperature. acs.orgnih.gov This approach allows for the introduction of various functional groups and can be monitored by IR spectroscopy. acs.org The resulting intermediates can undergo further synthetic transformations, such as the reduction of a nitro group to an aniline, which can then be acylated. acs.org

This methodology has been used to generate a 144-member library of 3-phenyl-5-phenylaminomethyloxazolidin-2-one derivatives with good isolated yields and high purities. acs.org The reactions can be performed in a semi-automated fashion, making the process suitable for combinatorial library preparation. researchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions, often leading to improved yields and significantly reduced reaction times compared to conventional heating methods. nih.govresearchgate.net

This technique has been successfully applied to the synthesis of 4-substituted oxazolidinone chiral auxiliaries. nih.govresearchgate.net For example, the treatment of amino alcohols like (S)-phenylalaninol, (S)-phenylglycinol, and (1S, 2R)-norephedrine with diethyl carbonate under specific microwave conditions leads to the efficient formation of the corresponding oxazolidin-2-ones. nih.govresearchgate.net

The table below compares conventional and microwave-assisted synthesis for selected oxazolidinones.

| Amino Alcohol | Method | Reagent/Catalyst | Time | Temperature | Power | Yield | Ref |

| (S)-Phenylalaninol | Microwave | Diethyl Carbonate/NaOCH₃ | 15 min | 135 °C | 145 W | 95% | nih.gov |

| (S)-Phenylglycinol | Microwave | Diethyl Carbonate/K₂CO₃ | 20 min | 125 °C | 125 W | 94% | nih.gov |

| (S)-Valinol | Microwave | Diethyl Carbonate/NaOCH₃ | 15 min | 135 °C | 145 W | 92% | nih.gov |

| (1S, 2R)-Norephedrine | Microwave | Diethyl Carbonate/NaOCH₃ | 15 min | 135 °C | 145 W | 96% | nih.gov |

| (S)-Phenylalaninol | Conventional | Diethyl Carbonate/K₂CO₃ | 24 h | Reflux | N/A | 89% | researchgate.net |

Microwave irradiation has also been utilized in the synthesis of bis(oxazolidinone)polyoxyethylene derivatives from oligoethylene glycols diglycidyl ethers and isocyanates, catalyzed by lithium bromide and tributylphosphine (B147548) oxide. researchgate.net

Reaction Mechanisms and Chemoselectivity in 3 Phenyl 2 Oxazolidinone Forming Reactions

Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions represent a highly efficient and atom-economical approach to constructing the oxazolidinone ring. researchgate.net These reactions typically involve the formation of a five-membered ring from two or more unsaturated components.

One of the most common cycloaddition strategies is the reaction of epoxides with isocyanates. nih.gov Density functional theory (DFT) studies on the reaction between an epoxide and chlorosulfonyl isocyanate (CSI) have elucidated that the reaction proceeds via an asynchronous concerted mechanism. nih.gov In this pathway, the ring-opening of the epoxide, the nucleophilic attack of the isocyanate nitrogen onto an epoxide carbon, and the attack of the isocyanate oxygen on the carbonyl carbon occur simultaneously but not to the same extent in the transition state. nih.gov

Another significant cycloaddition pathway is the reaction of carbon dioxide (CO₂) with aziridines. researchgate.net This [3+2] annulation is a powerful method for creating the oxazolidinone core. researchgate.net The general mechanism involves the synergistic action of an electrophilic species (E) and a nucleophilic species (Nu). The electrophile activates the aziridine (B145994), making it more susceptible to nucleophilic attack at one of the ring carbons. This ring-opening is followed by the incorporation of CO₂ to form the five-membered ring. researchgate.net

Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with carbonyl compounds provide another route to oxazolidine (B1195125) derivatives, which can be precursors to oxazolidinones. nih.govmdpi.com Azomethine ylides, which are C-N-C 1,3-dipoles, can be generated from the thermal or Lewis acid-promoted ring-opening of aziridines. nih.govmdpi.com These ylides then react with the carbonyl group of aldehydes or ketones in a [3+2] cycloaddition to form the oxazolidine ring. mdpi.com

Regiochemical Control in Ring-Opening and Cyclization

The regioselectivity of ring-opening reactions, particularly of three-membered rings like aziridines and epoxides, is a critical factor in the synthesis of 3-phenyl-2-oxazolidinones. The position of nucleophilic attack determines the substitution pattern of the final product.

In the synthesis of oxazolidinones from aziridines, the ring-opening is typically initiated by an electrophile that forms an aziridinium (B1262131) ion. nih.gov The subsequent nucleophilic attack can occur at either the C2 or C3 position of the aziridine ring. The regiochemical outcome is controlled by several factors, including the substituents on the aziridine ring, the nature of the electrophile, and the nucleophile. nih.gov For instance, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols proceeds via an Sₙ2-like mechanism, leading to an inversion of configuration at the center of attack. nih.gov

The regioselectivity in the coupling of epoxides and isocyanates is also of paramount importance. Tetraarylphosphonium salts have been shown to be effective bifunctional catalysts, acting as both a Brønsted acid and a source of halide ions. This dual activation accelerates the epoxide ring-opening with high regioselectivity, directing the nucleophilic attack of the isocyanate. organic-chemistry.org

The isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines, a related heterocyclic system, also highlights the principles of regiochemical control. The proposed mechanism involves a regiospecific Sₙ2 nucleophilic attack at the more sterically accessible and electronically activated C2 position of the azetidine (B1206935) ring, rather than the C4 position. nih.gov This intramolecular cyclization demonstrates how inherent substrate properties can dictate the regiochemical outcome.

Stereochemical Outcomes and Diastereoselective Induction

Controlling the stereochemistry during the formation of the oxazolidinone ring is essential, particularly when synthesizing chiral molecules. Many synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

The stereochemical outcome of aziridine ring-opening reactions is often predictable and proceeds with high fidelity. For example, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with various alcohols is a stereocontrolled process. nih.gov The reaction proceeds with an inversion of configuration, consistent with an Sₙ2-like mechanism, ensuring that the stereochemistry of the starting aziridine dictates the stereochemistry of the resulting 2-amino ether product, a precursor to functionalized oxazolidinones. nih.gov

Diastereoselective induction can also be achieved through cascade reactions. A theoretical study on the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to form oxazolidinones revealed that the rate-determining and stereoselectivity-determining step is the initial addition of the sulfur ylide to the nitro-olefin. acs.org The catalyst, such as thiourea, plays a crucial role not only in lowering the activation energy but also in controlling the diastereoselectivity of this key step. acs.org

An efficient method for the diastereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. mdpi.com The initial aldol reaction, often mediated by a chiral auxiliary, establishes the relative stereochemistry of the two new stereocenters. The subsequent intramolecular ring closure of an isocyanate intermediate, formed via the Curtius rearrangement, proceeds in a way that preserves the stereochemical integrity established in the aldol step. mdpi.com

Table 1: Diastereoselective Induction in Oxazolidinone Synthesis

| Reaction Type | Key Intermediate | Source of Stereocontrol | Typical Diastereomeric Ratio (dr) |

|---|---|---|---|

| Organocatalytic Cascade | Nitro-cyclopropane | Thiourea catalyst | >95:5 |

| Asymmetric Aldol/Curtius Reaction | Isocyanate | Chiral auxiliary | High |

| Aziridine Ring-Opening | Aziridinium ion | Substrate stereochemistry | High |

Influence of Catalysts and Reaction Conditions on Mechanism

In the three-component synthesis of oxazolidinones from amines, epoxides, and carbon dioxide, various catalysts have been employed. Potassium phosphate (B84403) has been identified as a highly active catalyst for this transformation, facilitating the in-situ generation of key intermediates like aryl isocyanates and 1,2-amino alcohols. researchgate.net The mechanism can also be influenced by synergistic catalytic systems. For instance, the combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a DBU-derived ionic liquid has been shown to cooperatively activate substrates through hydrogen bonding, promoting the reaction effectively under metal- and solvent-free conditions. researchgate.net

Lewis acids are also prominent catalysts in oxazolidinone-forming reactions. For example, Cu(OTf)₂ has been found to be highly efficient in promoting the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines. nih.govmdpi.com The Lewis acid activates the azetidine ring, facilitating the intramolecular nucleophilic attack. Similarly, tetraarylphosphonium salts act as bifunctional catalysts in the reaction of epoxides and isocyanates, where the cationic phosphonium (B103445) center likely acts as a Lewis acid to activate the epoxide. organic-chemistry.org

Reaction conditions such as temperature and solvent can also significantly impact the mechanism and product distribution. In the synthesis of oxazolidines from 2-hydroxymethyl piperidine (B6355638) and various aldehydes, mild conditions using anhydrous MgSO₄ in dichloromethane (B109758) at room temperature were found to be optimal. acs.org Harsher conditions or the use of certain Lewis acids led to the formation of byproducts like aldehyde trimers. acs.org The choice of base and solvent is also critical in reactions involving sensitive intermediates. For instance, in the synthesis of N-propynoyl oxazolidinones, the use of a weaker base like K₂CO₃ instead of triethylamine (B128534) prevented an undesired secondary transformation to an enamine derivative. nih.gov

Table 2: Influence of Catalysts on Reaction Mechanisms

| Catalyst | Reaction Type | Role of Catalyst | Mechanistic Feature |

|---|---|---|---|

| Potassium Phosphate | Three-component cycloaddition | Base catalyst | In-situ generation of intermediates |

| DBU/Ionic Liquid | Three-component cycloaddition | Synergistic H-bond activation | Cooperative substrate activation |

| Cu(OTf)₂ | Isomerization of azetidines | Lewis acid | Activation of the azetidine ring |

| Tetraarylphosphonium salts | Epoxide-isocyanate coupling | Bifunctional (Brønsted acid/halide) | Regioselective epoxide ring-opening |

| Palladium complexes | Ring-opening cyclization | Transition metal catalyst | Formation of π-allyl complexes |

Structural Diversity and Design of 3 Phenyl 2 Oxazolidinone Derivatives

Substituent Effects on the Oxazolidinone Ring System

The chemical behavior and properties of the 3-phenyl-2-oxazolidinone scaffold can be significantly altered by introducing substituents at various positions on the molecule. Modifications on the N3-phenyl group and functionalization at the C4 and C5 positions of the oxazolidinone ring are key strategies for creating a diverse library of compounds.

The phenyl ring at the N3 position is a primary site for modification. Introducing different functional groups to this aromatic ring can modulate the electronic properties of the entire molecule, which can influence its reactivity and interactions. For instance, the synthesis of derivatives such as 3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)-2-oxazolidinone demonstrates the incorporation of complex substituents. nih.gov The presence of a fluorine atom, an electron-withdrawing group, and a morpholino group, which can have varied electronic effects, highlights the chemical tractability of the phenyl ring.

The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can impact the reactivity of the heterocyclic ring. This principle is observed in related heterocyclic systems where substituents on an N-aryl ring influence reaction selectivity. researchgate.net For example, strongly electron-withdrawing groups can affect the electron density at the nitrogen atom and, consequently, the stability and reactivity of the oxazolidinone core.

Table 1: Examples of Substituents on the N3-Phenyl Ring and Their Potential Electronic Effects

| Substituent | Position on Phenyl Ring | Potential Electronic Effect | Example Compound Class |

| Fluoro | meta | Electron-withdrawing | 3-(3-Fluoro-4-morpholinophenyl)oxazolidinones nih.gov |

| Morpholino | para | Can be electron-donating through resonance | 3-(3-Fluoro-4-morpholinophenyl)oxazolidinones nih.gov |

| Methyl (Tolyl) | para | Electron-donating | para-Tolyl isocyanate derived oxazolidinones google.com |

| Nitro | meta/para | Strongly electron-withdrawing | Nitro-substituted N-aryl heterocycles mdpi.com |

The C4 and C5 positions of the oxazolidinone ring are crucial chiral centers, and their functionalization is a key strategy for building stereochemical complexity. The introduction of various substituents at these positions can create diastereomers and influence the molecule's three-dimensional shape.

Microwave-assisted synthesis methods have been effectively used to introduce substituents at the C4 position. For example, starting from amino alcohols like (S)-phenylglycinol and (S)-valinol, (S)-4-phenyl and (S)-4-isopropyl-oxazolidin-2-ones can be prepared, respectively. mdpi.com

The C5 position is also a common site for modification. A streamlined, three-step process can yield compounds like 3-(3-fluoro-4-morpholinophenyl)-5-(1-hydroxyethyl)oxazolidin-2-one, introducing a hydroxyethyl (B10761427) group at C5. nih.gov Solid-phase synthesis techniques have been employed to create 3-phenyl-5-(phenylaminomethyl)oxazolidin-2-ones, demonstrating a method for adding amino-functionalized side chains. acs.org Further examples include the synthesis of 5-methyl-3-phenyl-1,3-oxazolidin-2-ones. researchgate.net

Table 2: Examples of Functionalization at C4 and C5 Positions

| Position | Substituent | Synthetic Method Highlight | Resulting Compound Example |

| C4 | Phenyl | Microwave-assisted synthesis from (S)-phenylglycinol mdpi.com | (S)-4-Phenyl-1,3-oxazolidin-2-one mdpi.com |

| C4 | Benzyl | Microwave-assisted synthesis from (S)-phenylalaninol mdpi.com | (S)-4-Benzyl-1,3-oxazolidin-2-one mdpi.com |

| C5 | 1-Hydroxyethyl | L-proline-mediated Mannich reaction followed by reduction nih.gov | 3-(3-Fluoro-4-morpholinophenyl)-5-(1-hydroxyethyl)oxazolidin-2-one nih.gov |

| C5 | Phenylaminomethyl | Solid-phase cycloaddition of resin-bound epoxides acs.org | 3-Phenyl-5-(phenylaminomethyl)oxazolidin-2-one acs.org |

| C5 | Methyl | Reaction of N-2-hydroxypropylanilines with phosgene (B1210022) researchgate.net | 5-Methyl-3-phenyl-1,3-oxazolidin-2-one researchgate.net |

Synthesis of Fused and Bridged Oxazolidinone Systems

To explore more conformationally restricted chemical space, the this compound scaffold can be incorporated into more complex polycyclic architectures. The synthesis of fused and bridged systems involves forming additional rings that share bonds with the oxazolidinone core.

One approach involves designing novel tricyclic molecules that mimic a conformationally constrained structure. researchgate.net This can be achieved through multi-step synthetic sequences that build additional rings onto the oxazolidinone framework. Another advanced method utilizes rhodium-catalyzed C–H functionalization. rsc.org This technique allows for the reaction between 2-pyrrolyl/indolylanilines and vinylene carbonate, which undergoes a ring-opening and subsequent intramolecular cyclization to yield complex fused oxazolidinone structures. rsc.org Such strategies are pivotal in creating structurally rigid analogues with well-defined three-dimensional orientations.

Preparation of Bis-Oxazolidinone and Polymeric Analogues

The oxazolidinone moiety can be used as a building block for creating larger molecules, such as bis-oxazolidinones (containing two oxazolidinone units) and polymers. These materials are of interest for their potential as high-performance thermoplastics. rwth-aachen.de

The primary synthetic route to poly-2-oxazolidones involves the reaction of diisocyanates with diepoxides. researchgate.net The model for this polymerization is often the reaction between phenyl isocyanate and phenyl glycidyl (B131873) ether to form 3-phenyl-5-phenoxymethyl-2-oxazolidone. researchgate.net High molecular weight polymers are typically synthesized at elevated temperatures (160°C or higher) using a catalyst such as n-butoxylithium. researchgate.net The reaction involves the cycloaddition of the isocyanate and epoxide functional groups. Various catalytic systems, including Lewis acids (e.g., LiBr) and Lewis bases, have been investigated to promote this reaction efficiently and with high selectivity, minimizing the formation of by-products like isocyanurates. google.comrwth-aachen.de The resulting poly-2-oxazolidones can be processed by methods like compression molding, indicating their potential as useful engineering thermoplastics. researchgate.net

Oligomeric oxazolidinone compounds can also be produced by controlling the stoichiometry of the reactants, for example, by using a diisocyanate and an epoxide in a specific ratio to synthesize a polymer of a defined average chain length. google.com

Applications in Advanced Organic Synthesis and Materials Science

Utility as Chiral Auxiliaries in Asymmetric Transformations

3-Phenyl-2-oxazolidinone is a member of the broader class of oxazolidinones, which are frequently employed as chiral auxiliaries in asymmetric synthesis. wikipedia.orgrsc.org These auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which they can be removed and often recovered. wikipedia.org The phenyl group at the 4-position of the oxazolidinone ring plays a crucial role in creating a specific steric environment that influences the approach of reagents, leading to high levels of stereocontrol.

The use of this compound and its derivatives as chiral auxiliaries is well-established in the field of diastereoselective alkylation reactions. rsc.org N-acyloxazolidinones, derived from this compound, can be converted into their corresponding enolates, which then react with alkyl halides. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus resulting in a high degree of diastereoselectivity. wikipedia.orgsemanticscholar.org

For instance, the alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones has been shown to be a highly diastereoselective method for installing an all-carbon quaternary center adjacent to a benzylic tertiary carbon. nih.gov This transformation is particularly challenging due to the steric hindrance around the reaction centers. nih.gov The scalability of these reactions has been demonstrated, with hydrolytic cleavage of the auxiliary yielding enantioenriched carboxylic acids and allowing for the recovery of the chiral auxiliary in near-quantitative yields. nih.gov

| Substrate | Electrophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-(phenylacetyl)oxazolidinone | t-BuBr | α-tert-butylated product | >95:5 | 75 |

| N-(4-methoxyphenylacetyl)oxazolidinone | t-BuBr | α-tert-butylated product | >95:5 | 82 |

| N-(2-naphthylacetyl)oxazolidinone | t-BuBr | α-tert-butylated product | >95:5 | 78 |

Asymmetric aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. Chiral oxazolidinones, including this compound derivatives, have proven to be highly effective in controlling the stereochemistry of these reactions. wikipedia.orgillinoisstate.edu The formation of a chelated enolate with a Lewis acid, such as titanium tetrachloride, creates a rigid transition state where the phenyl group of the auxiliary dictates the facial selectivity of the enolate's attack on an aldehyde. researchgate.net This approach has been instrumental in the synthesis of complex natural products. wikipedia.org

The reaction between a chiral 'glycine enolate equivalent' derived from an N-glycinyl oxazolidinone and p-nitrobenzaldehyde, catalyzed by TiCl4 and diisopropylethylamine (DIPEA), produces both syn- and anti-aldol adducts with good combined yields and moderate diastereoselectivity. researchgate.net The stereochemical outcome of these reactions can often be predicted by considering a Zimmerman-Traxler-like transition state model. illinoisstate.edu

| Enolate Source | Aldehyde | Lewis Acid | Product Diastereoselectivity (syn:anti) | Combined Yield (%) |

| N-(N-Boc-glycinyl) oxazolidinone | p-Nitrobenzaldehyde | TiCl4 | 3:1 | 85 |

Enantioselective Michael additions, which involve the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, are another area where this compound derivatives have been successfully applied. researchgate.net Enantiomerically pure (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones act as effective Michael acceptors in reactions with nucleophiles like achiral Ni(II) complexes of glycine (B1666218) Schiff bases. nih.gov These reactions can proceed with virtually complete simple and facial diastereoselectivity, leading to high chemical yields. nih.gov

The stereochemical outcome is believed to be controlled by the topography of the chiral oxazolidinone. The phenyl group at the C-4 position is thought to act as a topographical feature that influences the accessibility of the Michael acceptor's double bond to the incoming nucleophile, rather than directly participating in stereodiscrimination through steric interactions. nih.gov This method has been successfully applied to a range of substrates, demonstrating its generality. nih.gov

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. masterorganicchemistry.com When chiral auxiliaries are attached to the dienophile, the reaction can proceed with high levels of asymmetric induction. N-Acryloyl derivatives of 4-phenyl-2-oxazolidinones have been shown to be effective dienophiles in Lewis acid-catalyzed Diels-Alder reactions. acs.orgharvard.edu The coordination of the Lewis acid to the carbonyl groups of the N-acyloxazolidinone creates a rigid, chelated structure. The phenyl group of the auxiliary then effectively blocks one face of the dienophile, leading to a highly diastereoselective cycloaddition. harvard.edu

Terminally N-substituted dienes derived from 4-phenyloxazolidin-2-one (B1595377) also undergo Diels-Alder reactions with various activated dienophiles with complete regio- and endo-selectivity, and good to excellent diastereomeric excess. rsc.org A model has been proposed to rationalize the stereochemical outcome of these reactions. rsc.org

| Dienophile | Diene | Lewis Acid | Endo:Exo Ratio | Diastereomeric Excess (de) |

| N-Acryloyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | Et2AlCl | >100:1 | >99% |

| N-Crotonoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cyclopentadiene | Et2AlCl | >100:1 | >99% |

The high degree of stereocontrol offered by this compound auxiliaries has been leveraged in the synthesis of various complex and biologically important molecules, including β-lactams and non-proteinogenic α-amino acids. nih.govresearchgate.net

β-Lactams are a class of four-membered cyclic amides that form the core structure of many important antibiotics. The stereoselective synthesis of β-lactams is of great interest. researchgate.net While various methods exist for their synthesis, the use of chiral auxiliaries can provide a reliable route to enantiomerically pure products. nih.gov For example, optically active bicyclic β-lactams have been synthesized and subsequently α-alkylated, with cleavage of the alkylated product leading to optically active α-alkyl-α-amino acids. researchgate.net

Non-proteinogenic amino acids are amino acids that are not among the 22 proteinogenic amino acids naturally encoded in the genome. wikipedia.org Many of these have important biological roles or are valuable building blocks in medicinal chemistry. semanticscholar.orgwiley-vch.de Diastereoselective alkylation of chiral enolates derived from N-acyloxazolidinones is a key strategy for the synthesis of enantiomerically pure non-proteinogenic α-amino acids. nih.gov

Role as Versatile Synthons and Intermediates

Beyond its use as a chiral auxiliary, the this compound scaffold itself serves as a versatile synthon and intermediate in organic synthesis. researchgate.net The oxazolidinone ring is a stable heterocyclic system that can be found in a variety of biologically active compounds and can be chemically modified in numerous ways. nih.govorganic-chemistry.org

For instance, this compound can undergo aza-Michael additions to α,β-unsaturated compounds, leading to the formation of β-amino acid precursors. researchgate.net The diastereoselective conjugate addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates has been reported to proceed with very good diastereoselectivities. researchgate.net The resulting adducts can be readily converted to the corresponding β-amino acids. researchgate.net

Furthermore, the oxazolidinone ring can be synthesized from various precursors, including β-lactams. A ring-opening-cyclization isomerization process of 3-hydroxy β-lactams can provide stereomerically pure 2-oxazolidinones. nih.gov This highlights the synthetic relationship between these two important classes of heterocyclic compounds. nih.gov

Development of Novel Chemical Reagents and Research Probes

The rigid, chiral scaffold of this compound has served as a versatile starting point for the development of a variety of novel chemical reagents and sophisticated research probes. By leveraging the inherent stereochemistry and reactivity of this compound, researchers have engineered tools that facilitate complex organic transformations and enable the investigation of intricate biological systems. These developments primarily fall into two categories: chiral auxiliaries for asymmetric synthesis and specialized probes for bioimaging and target identification.

Chiral Auxiliaries for Asymmetric Synthesis

Derivatives of this compound, particularly the enantiomerically pure (S)- and (R)-4-phenyl-2-oxazolidinone, are cornerstone chiral auxiliaries in asymmetric synthesis. These compounds are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The phenyl group at the C4 position provides a crucial steric hindrance that effectively shields one face of the enolate derived from the acylated oxazolidinone, leading to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.

One of the most common applications is in the synthesis of chiral carboxylic acids and their derivatives through diastereoselective alkylation of N-acyl-4-phenyl-2-oxazolidinone imides. The predictable stereocontrol afforded by these auxiliaries has made them invaluable in the total synthesis of complex natural products.

Detailed Research Findings:

In the realm of Diels-Alder reactions, N-substituted 4-phenyl-2-oxazolidinones have been employed to construct chiral cyclohexene (B86901) derivatives. Research has shown that these reactions proceed with complete regio- and endo-selectivity, and with good to excellent diastereoselectivity with respect to the chiral auxiliary. rsc.org A notable example is the use of 3-(4-methoxybenzoyl)acryloyl oxazolidinone as a dienophile in a Lewis acid-promoted Diels-Alder reaction with cyclopentadiene, which yields the desired endo product with high diastereoselectivity. sigmaaldrich.com

Furthermore, the potassium salt of (R)-4-phenyl-2-oxazolidinone has been shown to react with dialkyl alkylidenemalonates in a conjugate addition reaction to produce the corresponding adducts with good diastereoselectivity. researchgate.net The stereochemical outcome is influenced by the steric bulk of the alkylidene group, with larger groups leading to higher selectivity.

The following interactive data table summarizes key findings from various studies on the application of 4-phenyl-2-oxazolidinone-derived chiral auxiliaries.

| N-Acyl-4-phenyl-2-oxazolidinone Derivative | Reaction Type | Substrates | Lewis Acid/Base | Yield (%) | Diastereoselectivity (d.e. %) | Reference |

|---|---|---|---|---|---|---|

| 3-(4-Methoxybenzoyl)acryloyl oxazolidinone | Diels-Alder | Cyclopentadiene | Diethylaluminum chloride | 98 | Excellent | sigmaaldrich.com |

| (R)-4-phenyl-2-oxazolidinone (potassium salt) | Conjugate Addition | Dialkyl alkylidenemalonates | Potassium Hydride | Good | Good | researchgate.net |

| N-propionyl-4-benzyl-2-oxazolidinone | Alkylation | Propionic anhydride, Allyl iodide | NaN(TMS)2 | 61-77 | 96 (98:2 ratio of diastereomers) | williams.edu |

Research Probes for Biological Investigation

The oxazolidinone scaffold has also been adapted for the creation of research probes designed to investigate biological processes. These probes often incorporate reporter groups, such as fluorophores or photoreactive moieties, enabling the visualization of cellular components or the identification of protein-ligand interactions.

Fluorescent Probes:

A notable example is the development of a reversible pH-responsive fluorescent probe, termed BP, which is based on an oxazolidine (B1195125) ring system. mdpi.comnih.govresearchgate.net This probe exhibits a fluorescence response to pH changes in the range of 3.78 to 7.54, making it suitable for labeling organelles with varying pH within a cell. mdpi.comnih.govresearchgate.net The mechanism relies on the pH-dependent opening and closing of the oxazolidine ring, which modulates the fluorescence properties of the molecule. mdpi.comnih.govresearchgate.net This probe has been successfully used for the real-time visualization of pH alterations in living cells and has shown the ability to colocalize within both mitochondria and lysosomes. mdpi.comnih.govresearchgate.net Another near-infrared fluorescent probe incorporating an oxazolidine switch has been developed for detecting mitochondrial pH changes. rsc.org

Photoaffinity Probes:

Photoaffinity labeling is a powerful technique for identifying the cellular targets of bioactive molecules. nih.gov This method utilizes a probe that contains a photoreactive group, which upon irradiation, forms a covalent bond with its binding partner. While specific examples derived directly from this compound are not extensively detailed in the provided context, the broader class of oxazolidinones has been functionalized to create such probes. For instance, an azide-functionalized analogue of the oxazolidinone antibiotic linezolid (B1675486) has been synthesized. nih.gov This derivative retains antimicrobial activity and can be conjugated to fluorophores for imaging bacteria or used in "click" chemistry to explore structure-activity relationships. nih.gov The development of such probes based on the this compound core could offer a valuable tool for identifying the binding partners of novel therapeutic agents.

Computational and Theoretical Investigations of 3 Phenyl 2 Oxazolidinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties and reactivity of oxazolidinone systems.

DFT calculations are widely used to elucidate the mechanisms of chemical reactions, offering a molecular-level understanding of transition states, reaction pathways, and selectivity. In the context of oxazolidinones, DFT has been applied to study their synthesis and reactivity.

For instance, the synthesis of oxazolidinones through organocatalytic cascade reactions of stable sulfur ylides and nitro-olefins has been theoretically studied using DFT. acs.org These calculations revealed that the rate-determining and stereoselectivity-determining step is the addition of the sulfur ylide to the nitro-olefin. acs.org DFT methods, such as the M06-2X functional, are particularly effective for these studies because they accurately account for noncovalent interactions like π-stacking, which can control the stereoselectivity of organic reactions. acs.org

Furthermore, DFT calculations have been employed to explain the observed selectivity in the synthesis of oxazolidinones from N-mesyloxycarbamates. researchgate.net By modeling the potential reaction pathways and their associated energy barriers, researchers can predict and rationalize the formation of specific stereoisomers. Such theoretical investigations are often performed using various functionals and basis sets to ensure the reliability of the results. nih.govmdpi.com For example, studies on related heterocyclic systems have used the B3LYP method with the 6-31G(d,p) basis set to optimize molecular geometries and investigate chemical reactivity. nih.gov

Key Findings from DFT Studies on Oxazolidinone Synthesis:

| Reaction Studied | DFT Functional/Method | Key Insight |

|---|---|---|

| Organocatalytic cascade of sulfur ylides and nitro-olefins | M06-2X | The addition of sulfur ylide to the nitro-olefin is the rate- and stereoselectivity-determining step. acs.org |

| Intramolecular C–H amination of N-mesyloxycarbamates | DFT Calculations | Provided a theoretical basis to account for the high yields and selectivity observed in the formation of cis-oxazolidinones. researchgate.net |

The potential energy surface (PES) provides a comprehensive map of a system's energy as a function of its geometry. By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy paths connecting them. aps.org

For reactions involving molecules like 3-phenyl-2-oxazolidinone, exploring the PES is crucial for understanding reaction dynamics. Computational methods allow for the calculation of the PES, revealing the energy barriers that must be overcome for a reaction to proceed. aps.org For example, in the study of a 3-nitroso-2-phenyl imidazo[1,2-a]pyridine, a related phenyl-substituted heterocycle, a PES plot was generated using the HF/3-21G method to understand conformational preferences based on dihedral angles. researchgate.net

The construction of an accurate PES often requires a large number of points calculated at a specific level of theory, such as DFT or higher-level methods like UCCSD(T). chemrxiv.org These points are then fitted using techniques like the permutationally invariant polynomial-neural network (PIP-NN) to create a continuous surface. chemrxiv.org While a specific PES for this compound is not detailed in the provided literature, the established methodologies are directly applicable to studying its formation, decomposition, or reactions.

The electronic properties of this compound are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier molecular orbitals that dictate the molecule's reactivity. ossila.comwikipedia.org

The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

DFT calculations are commonly used to determine the energies and shapes of these orbitals. For a series of N-substituted 5-(aminomethyl)-3-(3-chlorophenyl)oxazolidin-2-one derivatives, DFT studies at the B3LYP/6-31G level were performed to analyze the HOMO-LUMO orbitals and their energy gaps. researchgate.net The distribution of electron density in the HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net For instance, in a related 3-phenyl-2-thioxoimidazolidin-4-one (B189171) derivative, the HOMO's charge density was found to be localized over the phenyl ring. researchgate.net The molecular electrostatic potential (MEP) map is another tool used to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity. researchgate.net

Calculated Electronic Properties for a Representative Oxazolidinone Derivative:

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. ossila.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. ossila.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (ΔE). | Relates to chemical reactivity and stability. wikipedia.org |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static quantum calculations to explore the dynamic behavior and interactions of molecules over time, providing crucial information for drug design and materials science.

The this compound structure is not rigid. The five-membered oxazolidinone ring can adopt various conformations, and the phenyl group can rotate relative to the ring. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms.

X-ray crystallography studies of chiral oxazolidinone derivatives have shown that the heterocyclic ring is flexible and can adopt different conformations, such as envelope and twisted forms. mdpi.comresearchgate.net In an envelope conformation, one atom is out of the plane of the other four, while in a twisted conformation, two atoms are displaced on opposite sides of the plane defined by the other three. mdpi.com

Molecular Dynamics (MD) simulations provide a powerful method to study these conformational dynamics in solution. nih.gov MD simulations track the movements of atoms over time, revealing how the molecule explores different conformations and interacts with its environment. mdpi.com For oxazolidinone-based antibacterial agents, MD simulations have been used to validate docking results and predict the stability of the ligand-receptor complex. mdpi.com These simulations can reveal stable binding patterns and fluctuations in different regions of the molecule and its target, which is valuable information for drug design. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful for the oxazolidinone class of compounds. nih.gov

CoMFA involves aligning a set of molecules and calculating their steric and electrostatic fields at various grid points in space. mdpi.com Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that relates variations in these fields to changes in biological activity. mdpi.com The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.comnih.gov

Green contours typically indicate regions where bulky, sterically favorable groups enhance activity. mdpi.com

Yellow contours show regions where steric bulk is detrimental to activity. mdpi.com

Blue contours represent areas where positive electrostatic potential (electron-poor groups) is favorable.

Red contours indicate where negative electrostatic potential (electron-rich groups) is favorable.

Several 3D-QSAR studies have been conducted on oxazolidinone derivatives to understand the structural requirements for their antibacterial activity. nih.gov These studies have successfully created predictive models with strong correlation coefficients (q²) and have identified the key steric and electrostatic features that govern their potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Such models provide a solid basis for the rational design of new, more active oxazolidinone-based therapeutic agents. mdpi.com

Predictive Modeling for Chemical Design (e.g., ADMET Prediction Methodologies in Chemoinformatics)

In modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological profile is critical to reducing late-stage failures. Predictive modeling, particularly the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, has become an indispensable tool in chemical design. For derivatives of this compound, a scaffold present in several classes of bioactive compounds, these computational methods allow for the early-stage filtering and optimization of candidates, ensuring that resources are focused on molecules with a higher probability of success.

Computational tools and web-based platforms like SwissADME and ADMETlab provide a suite of predictive models for various physicochemical and pharmacokinetic properties. researchgate.net These models are built on large datasets of experimentally determined properties and utilize machine learning algorithms and quantitative structure-activity relationship (QSAR) principles to make predictions. For novel linezolid-based oxazolidinones, ADMET and drug-likeness studies have been conducted to demonstrate their potential for further development. mdpi.com Such analyses often evaluate a range of parameters critical for a drug's journey through the body.

Key ADMET parameters frequently evaluated for this compound derivatives include:

Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability are used to estimate oral bioavailability.

Distribution: Parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial for determining how a compound is distributed throughout the body and whether it can reach its intended target.

Metabolism: The prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is vital, as inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: Properties related to renal clearance are modeled to understand how the compound is eliminated from the body.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity.

These predictive models are often integrated with assessments of "drug-likeness," which are guided by principles such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess specific physicochemical properties (e.g., molecular weight < 500 Da, logP < 5). researchgate.net Computational studies on various heterocyclic compounds, including those with structures related to oxazolidinones, routinely employ these predictions to prioritize synthetic efforts on compounds with favorable ADMET profiles. researchgate.netresearchgate.net

Below is an interactive table summarizing key ADMET properties and their significance in the design of chemical compounds based on the this compound scaffold.

| ADMET Parameter | Significance in Chemical Design | Typical Prediction Method |

|---|---|---|

| Human Intestinal Absorption (HIA) | Indicates the extent of oral absorption into the bloodstream. High HIA is desirable for orally administered drugs. | Classification models (e.g., High/Low) based on molecular descriptors. |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross into the central nervous system. Essential for CNS-targeting drugs, but undesirable for peripherally acting drugs. | QSAR models, physicochemical property analysis (e.g., polarity, size). |

| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. Non-inhibitors are generally preferred to avoid altering the metabolism of co-administered drugs. | Docking studies, pharmacophore modeling, machine learning classifiers. |

| hERG Inhibition | Assesses the risk of cardiotoxicity. Low potential for hERG inhibition is a critical safety requirement. | Pharmacophore models, 3D-QSAR, classification models. |

| AMES Mutagenicity | Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity. A negative result is highly desirable. | Substructure-based alerts, statistical-based models. |

Cheminformatics Approaches for Compound Library Analysis

Cheminformatics provides the tools and techniques to analyze large collections of chemical compounds, known as compound libraries, to identify promising drug candidates and understand structure-activity relationships (SAR). For libraries based on the this compound scaffold, these approaches are instrumental in systematically exploring the chemical space and guiding the design of more potent and selective molecules.

A cornerstone of compound library analysis is the development of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By representing molecules with numerical descriptors (e.g., constitutional, topological, quantum-chemical), these models can predict the activity of unsynthesized compounds. researchgate.net For oxazolidinone antibacterial agents, 2D and 3D-QSAR models have been successfully developed to predict their minimum inhibitory concentrations (MICs). researchgate.netnih.gov

One powerful 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). CoMFA aligns a set of molecules and calculates their steric and electrostatic fields, correlating these fields with biological activity. nih.govmdpi.com For new oxazolidinone antibacterial agents, CoMFA studies have demonstrated a strong correlation between their steric, electrostatic, and lipophilic properties and their activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The graphical output of these models, in the form of contour maps, provides medicinal chemists with a visual guide, indicating regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com

Molecular docking is another crucial chemoinformatics tool used to analyze compound libraries. It predicts the preferred orientation and binding affinity of a molecule when bound to a specific protein target. mdpi.com For novel linezolid-based oxazolidinones, docking studies have been used to investigate their interactions with the bacterial 50S ribosomal subunit, revealing binding affinities that were often better than the parent drug, linezolid (B1675486). mdpi.com This approach allows for the virtual screening of a library of compounds, prioritizing those with the highest predicted binding affinity for synthesis and biological testing.

The combination of these chemoinformatics approaches allows for a multi-faceted analysis of compound libraries. Virtual screening via molecular docking can first identify potential hits from a large library. Subsequently, for a series of active compounds, QSAR and 3D-QSAR models can be built to refine the SAR and guide the rational design of new derivatives with improved potency and optimized ADMET properties.

The table below presents a conceptual summary of findings from a typical QSAR study on a library of oxazolidinone derivatives, illustrating how different molecular descriptors contribute to the predictive model.

| QSAR Model Type | Key Molecular Descriptors | Statistical Performance | Interpretation/Finding |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Topological (e.g., Wiener index), Electronic (e.g., Dipole Moment), Lipophilicity (logP) | r² > 0.7 | Demonstrates a linear relationship where increased lipophilicity and specific electronic features enhance antibacterial activity. |

| CoMFA (3D-QSAR) | Steric Fields, Electrostatic Fields | q² > 0.7, r² > 0.9 | Reveals that bulky, electron-withdrawing groups at specific positions on the phenyl ring are favorable for activity, while steric hindrance is detrimental elsewhere. nih.govmdpi.com |

| Artificial Neural Network (ANN) | Constitutional, Quantum Chemical, Chemical Descriptors | High predictive accuracy | Captures non-linear relationships between molecular structure and biological activity, often providing a more robust predictive model than linear methods. researchgate.net |

Future Perspectives and Research Trajectories

Emerging Trends in 3-Phenyl-2-oxazolidinone Chemistry

The therapeutic applications of the oxazolidinone scaffold are expanding beyond their initial success as antibiotics for Gram-positive bacteria. rsc.org Researchers are now exploring their potential in a variety of other therapeutic areas, including as treatments for neurologic and metabolic diseases, as well as for their anti-inflammatory and anticancer properties. rsc.org A significant trend is the structural modification of the oxazolidinone core to develop new generations of antibiotics capable of overcoming drug resistance and targeting a broader spectrum of pathogens, including Gram-negative bacteria and drug-resistant tuberculosis. nih.govnih.gov For instance, new derivatives such as delpazolid (B607052) and sutezolid (B1681842) are currently undergoing clinical trials for treating drug-resistant tuberculosis. nih.gov

Another emerging strategy is the development of hybrid molecules. This approach involves conjugating the oxazolidinone scaffold with other bioactive moieties to enhance efficacy or introduce new functionalities. nih.gov A notable example is the functionalization of 3-aryl-2-oxazolidinones with a nitroxide moiety, a strategy designed to improve potency against bacterial biofilms, such as those formed by Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This hybridization extends the useful lifetime of existing antibiotics and represents a promising approach to combatting the persistent and difficult-to-treat infections associated with biofilms. nih.govresearchgate.net Research is also focused on optimizing structure-activity relationships (SAR) to improve safety profiles and reduce the toxicity sometimes associated with long-term use. nih.gov

Potential for Innovation in Synthetic Methodology

Significant innovation is occurring in the synthesis of this compound and its derivatives, with a strong emphasis on green and sustainable chemistry. rsc.orgnih.gov A key area of development is the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 building block. acs.orgresearchgate.net This approach is not only environmentally friendly but also highly atom-economical. whiterose.ac.uk Methodologies include the cycloaddition of CO₂ to aziridines and three-component reactions involving amines, epoxides, and CO₂. researchgate.netacs.org